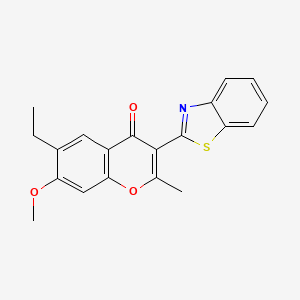

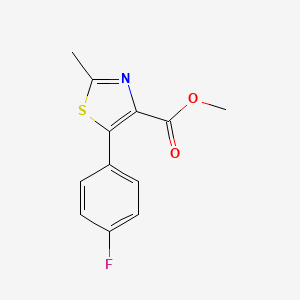

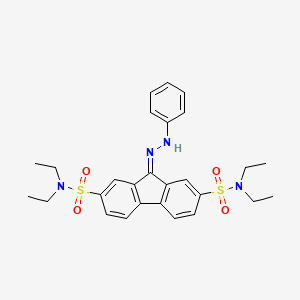

5-chloro-N-(5-hydroxy-3-phenylpentyl)-2-methoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-(5-hydroxy-3-phenylpentyl)-2-methoxybenzenesulfonamide, also known as ML277, is a small molecule compound that has been developed as a potential therapeutic agent for various diseases. The compound has been found to have a unique mechanism of action that makes it a promising candidate for further research.

Scientific Research Applications

Antitumor Applications

Sulfonamide compounds have been evaluated in cell-based antitumor screens, identifying potent cell cycle inhibitors that disrupt tubulin polymerization or cause antiproliferative effects in cancer cell lines. For example, compounds like E7010 and E7070 have shown clinical activities in phase I trials as antimitotic agents and antiproliferative agents, respectively, indicating the potential of sulfonamide compounds in cancer therapy (Owa et al., 2002).

Cognitive Enhancement

Another research application of sulfonamides is in the field of cognitive enhancement. SB-399885, a selective 5-HT6 receptor antagonist, demonstrated potent cognitive enhancing properties in animal models. This compound was found to improve spatial learning in aged rats and increase extracellular acetylcholine levels, suggesting its potential therapeutic utility in disorders characterized by cognitive deficits such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Antimicrobial and Antifungal Activities

Sulfonamides containing specific scaffolds, such as 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid, have shown significant in vitro activity against various strains of bacteria, including methicillin-sensitive and methicillin-resistant Staphylococcus aureus, as well as Mycobacterium species. This indicates the potential of sulfonamides in developing new antimicrobial and antifungal agents (Krátký et al., 2012).

Anticancer and Enzyme Inhibitory Effects

Dibenzenesulfonamides have been synthesized and evaluated for their anticancer effects, including inducing apoptosis and autophagy pathways. They also exhibited significant carbonic anhydrase inhibitory effects on human isoenzymes associated with cancer, further underscoring the potential of sulfonamides in cancer therapy (Gul et al., 2018).

Alzheimer’s Disease Therapy

Sulfonamides have been studied for their therapeutic potential in Alzheimer's disease through enzyme inhibitory kinetics mechanisms. N-(4-Methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides, for example, demonstrated significant acetylcholinesterase inhibitory activity, suggesting a promising avenue for the development of novel therapeutic agents for Alzheimer's disease (Abbasi et al., 2018).

properties

IUPAC Name |

5-chloro-N-(5-hydroxy-3-phenylpentyl)-2-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClNO4S/c1-24-17-8-7-16(19)13-18(17)25(22,23)20-11-9-15(10-12-21)14-5-3-2-4-6-14/h2-8,13,15,20-21H,9-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHUQZEBEVSRAKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCC(CCO)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-(5-hydroxy-3-phenylpentyl)-2-methoxybenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-Phenoxypropyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2413044.png)

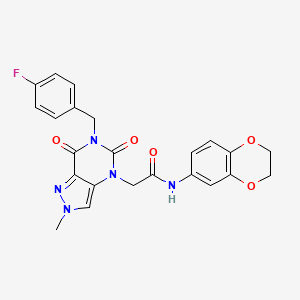

![6-(3-Fluorophenyl)-2-[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2413045.png)

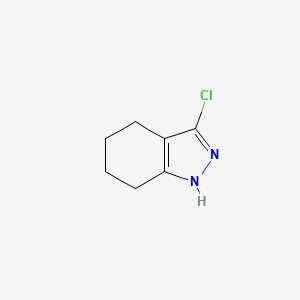

![dimethyl 5-(4-chlorophenyl)-4,6-dioxotetrahydro-2H-pyrrolo[3,4-d]isoxazole-3,3(3aH)-dicarboxylate](/img/structure/B2413046.png)

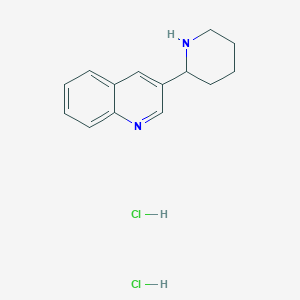

amine dihydrochloride](/img/no-structure.png)

![N'-[(1E)-(3-methoxy-4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)methylidene]-4-(trifluoromethyl)benzohydrazide](/img/structure/B2413061.png)